2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol
Description
Chemical Structure: 2-Amino-2-(hydroxymethyl)propane-1,3-diol (CAS 77-86-1), also known as tromethamine or Tris(hydroxymethyl)aminomethane, is a tertiary amine polyol with the molecular formula C₄H₁₁NO₃ and molecular weight 121.14 g/mol . Its structure features a central carbon atom bonded to an amino group, a hydroxymethyl group, and two additional hydroxymethyl groups (Figure 1).
Properties
IUPAC Name |
2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQZEEGNGSZBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232652 | |
| Record name | 2-(Aminomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7332-39-0 | |
| Record name | 2-(Aminomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7332-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 2-(aminomethyl)-2-(hydroxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitroaldol-Reduction Pathway
The canonical laboratory method involves:
- Nitroaldol Condensation : Nitromethane reacts with three equivalents of formaldehyde in a sodium hydroxide solution (pH 10–12) at 50–60°C.
$$
\text{CH}3\text{NO}2 + 3\text{CH}2\text{O} \rightarrow \text{C(CH}2\text{OH)}3\text{NO}2
$$
The intermediate, tris(hydroxymethyl)nitromethane, precipitates as a white solid with >85% yield.
- Catalytic Hydrogenation : The nitro group is reduced to an amine using hydrogen gas (3–5 atm) and a Raney nickel catalyst at 80–100°C:
$$
\text{C(CH}2\text{OH)}3\text{NO}2 + 3\text{H}2 \rightarrow \text{C(CH}2\text{OH)}3\text{NH}2 + 2\text{H}2\text{O}
$$
Yields exceed 90% after recrystallization from ethanol-water mixtures.
Table 1: Optimization of Nitroaldol-Reduction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Formaldehyde Ratio | 3.2–3.5 eq | Maximizes nitroaldol adduct |
| Reaction pH | 10.5–11.5 | Minimizes Cannizzaro side reactions |
| Hydrogenation Temp | 85°C | Balances rate vs. catalyst deactivation |
Alternative Routes via Mannich Reaction
While less common, the Mannich reaction has been explored for TRIS analogues. A 2019 study demonstrated that β-amino diaryldienones could be synthesized via a double-Mannich–β-elimination sequence. Adapting this to TRIS would require:
- Condensing formaldehyde with ammonia and a triol precursor.
- Eliminating water to form the amine.
However, competing oligomerization and poor regioselectivity limit yields to <40%, making this route nonviable for bulk TRIS production.
Industrial Manufacturing Processes
Large-scale TRIS production employs continuous-flow reactors to enhance efficiency:
Nitroaldol Step :
Hydrogenation Step :
Table 2: Industrial TRIS Production Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 15,000–20,000 tons |
| Purity (Pharma Grade) | ≥99.5% |
| Energy Consumption | 8–10 kWh/kg |
Major producers like FUJIFILM Wako Pure Chemical Corporation utilize these methods to supply TRIS-HCl (CAS 1185-53-1) for molecular biology applications.
Characterization and Analytical Techniques
Structural Elucidation
Purity Assessment
- Potentiometric Titration : Determines amine content (99.0–99.8% for pharmaceutical grades).
- HPLC : Detects <0.1% impurities (e.g., residual nitromethane).
Applications in Material Science
TRIS derivatives are pivotal in polymer modification. For example:
- Cellulose Functionalization : 6-Deoxy-6-amino cellulose derivatives incorporating TRIS show enhanced water solubility and biocompatibility. Reaction with cellulose tosylates achieves degrees of substitution (DS) up to 0.8 under mild conditions.
- Zwitterionic Polymers : TRIS-based ionomers exhibit pH-responsive behavior, enabling drug delivery applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups, which include an amino group and hydroxyl groups.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize this compound. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the compound. These reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: The amino and hydroxyl groups in this compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives, such as ethers or esters.
Scientific Research Applications
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol, also known as Tris, Tris Amino, or Tromethamine, is a chemical compound with various applications, particularly as a biological buffer .
General Information:
- Buffering Agent : Tris is commonly used as a buffering agent in biochemical and biological applications . It exhibits a strong buffering effect between pH 7.0 and 9.0 .
- Molecular Formula and Weight : The molecular formula of Tris is H2NC(CH2OH)3, with a molecular weight of 121.14 .
- Form : It typically appears as white crystals or a crystalline powder .
- Solubility : Tris is highly soluble in water. A 0.1 mol/L solution has a pH between 10.0 and 10.8 .
- Stability : Tris is stable for long-term storage at room temperature and is not hygroscopic .
Applications:
- Biological Buffer : Tris is widely used as a therapeutic biological buffer, particularly in patients with decreased blood pH due to diabetes or respiratory diseases . It can be administered intravenously to treat metabolic acidosis and is listed in the U.S. Pharmacopeia and the National Formulary for therapeutic drug applications .
- Life Science Applications : It is used as a buffer in various biological test systems and life science applications, such as cell culture media .
- Cosmetics : Tris Amino is used as a solubilizer and neutralizing agent in cosmetic creams, solutions, lotions, mineral oil, paraffin wax emulsions, polishes, and cleaning compounds .
- Enzyme Studies : The buffer solution does not inhibit enzymes .
- Molecular Biology : DNase and RNase activity have been confirmed for molecular biology applications .
- Fluorescent Probes : Certain rhodamine dyes have been used to stain biological specimens and are used as fluorescent probes for mitochondria in living cells .
Related Compounds:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, stabilize protein structures, and influence cellular processes.
Comparison with Similar Compounds
Key Properties :
- pKa : ~8.1 (at 25°C), making it a widely used buffer in biochemical and pharmaceutical applications .
- Solubility: Highly water-soluble (>500 g/L at 20°C) due to its polar hydroxyl and amino groups.
- Applications: Pharmaceutical salt formation (e.g., dexketoprofen trometamol, a non-steroidal anti-inflammatory drug) . Buffer agent in electrophoresis, PCR, and protein crystallization . Chelating agent in metal-ion complexation due to its hydroxyl and amino functionalities .
Comparison with Structurally Similar Compounds
2-Amino-2-methylpropane-1,3-diol (CAS 115-69-5)
Molecular Formula: C₄H₁₁NO₂ Molecular Weight: 105.14 g/mol . Structural Difference: Replaces the hydroxymethyl group with a methyl group (Figure 2).
Key Properties :
Research Findings :
2-Amino-2-ethylpropane-1,3-diol (CAS 115-70-8)
Molecular Formula: C₅H₁₃NO₂ Molecular Weight: 133.16 g/mol . Structural Difference: Substitutes the hydroxymethyl group with an ethyl group (Figure 3).
Key Properties :
Research Highlights :
BisTris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol)
Molecular Formula: C₈H₁₉NO₅ Molecular Weight: 209.24 g/mol . Structural Difference: Contains two hydroxyethyl groups on the amino nitrogen (Figure 4).
Key Properties :
Research Findings :
2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA)
Molecular Formula: C₆H₁₅NO₃ Molecular Weight: 149.19 g/mol . Structural Difference: Replaces the amino group with a dimethylamino group (Figure 5).
Key Properties :
Research Highlights :
Structural and Functional Analysis
Table 1: Comparative Data for 2-Amino-2-(hydroxymethyl)propane-1,3-diol and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Applications | Key Structural Feature |
|---|---|---|---|---|---|
| 2-Amino-2-(hydroxymethyl)propane-1,3-diol | C₄H₁₁NO₃ | 121.14 | ~8.1 | Pharmaceuticals, buffers | Hydroxymethyl + amino |
| 2-Amino-2-methylpropane-1,3-diol | C₄H₁₁NO₂ | 105.14 | ~8.5 | Organic synthesis | Methyl substitution |
| 2-Amino-2-ethylpropane-1,3-diol | C₅H₁₃NO₂ | 133.16 | ~8.8 | HASE thickeners | Ethyl substitution |
| BisTris | C₈H₁₉NO₅ | 209.24 | ~6.5 | Protein crystallography | Bis-hydroxyethyl amino groups |
| DMTA | C₆H₁₅NO₃ | 149.19 | ~9.1 | Industrial coatings | Dimethylamino substitution |
Research Trends and Industrial Relevance
- Tromethamine remains the gold standard for biochemical buffering due to its balanced solubility and pKa .
- BisTris is gaining traction in structural biology for high-resolution crystallography .
- Ethyl and methyl derivatives are niche players in industrial formulations, leveraging hydrophobic modifications for material science applications .
Biological Activity
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol, commonly known as TRIS or Tris(hydroxymethyl)aminomethane, is a widely used buffering agent in biological and biochemical research. Its unique chemical structure allows it to maintain a stable pH in various biological systems, making it invaluable in molecular biology applications.
- Molecular Formula : C5H13NO3
- Molecular Weight : 157.60 g/mol
- CAS Number : 1185-53-1
- pH Range : 3.5 - 5.5 (at 0.1 mol/L concentration)
- Appearance : White crystalline powder
Buffering Capacity
TRIS is primarily utilized for its buffering capacity, particularly in the physiological pH range of 7.0 to 9.0. It is effective in maintaining pH stability in biological assays, which is crucial for enzyme activity and other biochemical reactions .
Enzyme Stabilization
Research indicates that TRIS can stabilize various enzymes during reactions by preventing denaturation under conditions of high temperature or extreme pH levels. For instance, studies have shown that TRIS effectively maintains the activity of DNase and RNase, making it suitable for molecular biology applications where nucleic acid integrity is paramount .
Toxicological Profile
The compound has been tested for toxicity and has shown a relatively low toxicity profile in both animal studies and human clinical trials. In rodent studies, TRIS was administered at doses up to 500 mg/kg/day without significant adverse effects, indicating its safety for use in laboratory settings . However, high concentrations have been associated with liver histopathological changes, necessitating caution during prolonged exposure .
Clinical Trials
Clinical trials involving TRIS have demonstrated its safety and efficacy when used as an intravenous infusion in patients. Common side effects reported include transient decreases in respiratory rate and increased urine output, but no serious long-term effects have been documented .
Application in Molecular Biology
In a study examining the effects of various buffering agents on enzyme activity, TRIS was compared with other buffers such as phosphate and acetate. The results indicated that TRIS provided superior stabilization of enzyme activity over time, particularly at elevated temperatures .
Comparative Analysis of Buffering Agents
| Buffering Agent | pH Range | Stability at High Temperature | Enzyme Stabilization | Toxicity Profile |
|---|---|---|---|---|
| TRIS | 7.0 - 9.0 | High | Excellent | Low |
| Phosphate | 6.0 - 8.0 | Moderate | Good | Moderate |
| Acetate | 4.0 - 6.0 | Low | Fair | Low |
Q & A
Q. What are the key considerations in synthesizing 2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol to ensure high yield and purity?
- Methodological Answer : Synthesis requires multi-step optimization, including selective reduction and protection/deprotection strategies. For example, intermediates like bromoacetyl chloride derivatives (e.g., compound of formula (18)) can be synthesized via bromoacetylation using AlCl₃ as a catalyst . Subsequent steps may involve sodium ethylate-mediated coupling under anhydrous ethanol and inert atmospheres (e.g., nitrogen) to minimize side reactions . Post-reduction treatments with basic compounds (e.g., LiOH) are critical for deprotection and salt formation . Purity is enhanced via recrystallization or chromatography, validated by NMR and mass spectrometry.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., -NH₂, -OH) and stereochemistry. For example, amine protons appear as broad singlets (~δ 1.5-2.5 ppm), while hydroxyl protons resonate at δ 3.5-4.5 ppm .
- FT-IR : Confirms presence of -NH₂ (stretch ~3350 cm⁻¹) and -OH (broad band ~3200-3600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₁₃NO₃⁺ expected m/z 135.09) and fragmentation patterns .
Advanced Research Questions
Q. What methodologies resolve discrepancies in stability data of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 3 months) with HPLC-UV monitoring. For example, cyclodextrin complexes (e.g., α- or β-cyclodextrin) can stabilize the compound in aqueous formulations by reducing hydrolysis . Contradictory data may arise from impurities (e.g., residual solvents); thus, LC-MS/MS is recommended to track degradation products . Buffered systems (e.g., phosphate, pH 7.4) enhance stability compared to unbuffered solutions .
Q. How can interactions between this compound and cyclodextrins be optimized for enhanced solubility in preclinical models?
- Methodological Answer : Phase solubility studies (Higuchi method) determine the stoichiometry of cyclodextrin complexes. For instance, a 1:1 molar ratio with β-cyclodextrin increases aqueous solubility by >10-fold via hydrophobic cavity encapsulation . Molecular dynamics simulations predict binding energies, while differential scanning calorimetry (DSC) confirms complex formation via shifts in melting endotherms . In vivo bioavailability is validated using pharmacokinetic models (e.g., Caco-2 cell permeability assays) .
Q. What experimental strategies mitigate challenges in synthesizing derivatives of this compound with modified alkyl chains?
- Methodological Answer :
- Protection of Reactive Groups : Temporarily protect -NH₂ and -OH with Boc or acetyl groups during alkylation .
- Catalytic Hydrogenation : Use Pd/C or Raney Ni for selective reduction of intermediates (e.g., nitro to amine groups) .
- Salt Formation : Hydrochloride salts improve crystallinity and handling (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallography data for this compound polymorphs?
- Methodological Answer : Perform X-ray powder diffraction (XRPD) and single-crystal XRD to differentiate polymorphs. For example, polymorphic transitions are temperature-dependent; DSC identifies phase changes (e.g., endothermic peaks at 120-150°C) . Conflicting data may arise from solvent-mediated crystallization (e.g., ethanol vs. water), requiring controlled recrystallization protocols .
Q. What analytical approaches reconcile discrepancies in biological activity data across cell-based assays?
- Methodological Answer : Standardize assay conditions (e.g., serum-free media to avoid protein binding interference). For immunomodulatory studies (e.g., autoimmune disease models), use flow cytometry to quantify lymphocyte modulation (e.g., CD4+/CD8+ ratios) . Conflicting IC₅₀ values may stem from metabolite interference; thus, LC-MS/MS quantifies intracellular concentrations .
Formulation and Preclinical Application
Q. What formulation strategies ensure content uniformity in low-dose (<0.5 mg) oral compositions of this compound?
- Methodological Answer : Use microgranulation with hydrophilic fillers (e.g., microcrystalline cellulose) and stabilizers (e.g., ascorbic acid) . Geometric dilution ensures homogeneity, validated by HPLC-UV content uniformity testing (RSD <5%) . For hygroscopic batches, lyophilization or silica gel packaging maintains stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
